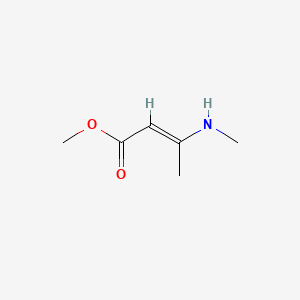

Methyl 3-(methylamino)but-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(methylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKYFFYZPIPLDN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(Methylamino)but-2-enoate from Methyl Acetoacetate

Executive Summary: This document provides an in-depth guide for the synthesis of methyl 3-(methylamino)but-2-enoate, a versatile β-enamino ester, from the readily available starting materials methyl acetoacetate and methylamine. Authored for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides a detailed, field-tested experimental protocol, and discusses the significance of this synthesis. The core of this process is a highly efficient enamine condensation reaction. We will explore the reaction mechanism, strategic considerations for maximizing yield and purity, comprehensive methods for product characterization, and the potential applications of the target molecule as a valuable intermediate in the synthesis of complex heterocyclic structures.

Introduction: The Strategic Value of β-Enamino Esters

Methyl 3-(methylamino)but-2-enoate is a member of the β-enamino ester class of compounds. These molecules are powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure, characterized by a conjugated system involving a nitrogen lone pair, an alkene, and a carbonyl group, imparts a rich and tunable reactivity. This trifunctional arrangement allows them to act as precursors to a wide array of complex molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceutical agents.

The synthesis of methyl 3-(methylamino)but-2-enoate from methyl acetoacetate is a textbook example of an efficient and atom-economical condensation reaction, making it an attractive process for both academic research and industrial applications. Understanding the nuances of this synthesis provides a reliable method for accessing a key synthetic intermediate.

The Synthetic Rationale: A Direct Path to a High-Value Intermediate

The conversion of a β-ketoester like methyl acetoacetate into a β-enamino ester is a strategic and highly efficient transformation.

Reactant Profile

-

Methyl Acetoacetate (Methyl 3-oxobutanoate): This β-ketoester is an inexpensive, commercially available liquid. Its key feature is the electrophilic ketone carbonyl at the C3 position and the acidic α-protons at the C2 position, making it susceptible to nucleophilic attack.

-

Methylamine (CH₃NH₂): As a primary amine, methylamine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily attacks the electrophilic carbonyl carbon of methyl acetoacetate.

The Core Transformation: Enamine Condensation

The reaction of a carbonyl compound with a primary or secondary amine to form an enamine or imine is a fundamental process in organic chemistry.[1] In this specific case, the reaction between the ketone functionality of methyl acetoacetate and the primary amine, methylamine, results in the formation of a stable, conjugated enamine. The reaction is essentially a nucleophilic addition followed by dehydration.[1] This direct, one-step conversion is highly efficient, often proceeding in high yield without the need for harsh reagents or complex purification schemes.[2]

Caption: Overall reaction scheme for the synthesis.

Unraveling the Reaction Mechanism

The formation of methyl 3-(methylamino)but-2-enoate proceeds through a well-established, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the methylamine nitrogen on the electrophilic ketone carbonyl carbon of methyl acetoacetate. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[3]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the oxygen atom, resulting in a neutral amino alcohol intermediate. This step can be facilitated by the solvent or another molecule of the amine acting as a base.

-

Dehydration: The hydroxyl group of the amino alcohol is protonated (often by the solvent or trace acid), converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then assists in the elimination of water, forming a resonance-stabilized iminium ion.

-

Tautomerization: A base (e.g., solvent, another amine molecule) removes a proton from the α-carbon. The resulting electron pair forms a carbon-carbon double bond, and the pi-electrons from the carbon-nitrogen double bond move to the nitrogen, neutralizing its positive charge. This final deprotonation step yields the thermodynamically stable, conjugated enamine product.

Caption: Step-wise reaction mechanism for enamine formation.

Detailed Experimental Protocol

This protocol is adapted from a proven, high-yield procedure.[2]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 50g MAA) | Moles | Notes |

| Methyl 3-oxobutanoate (MAA) | 116.12 | 50 g | 0.43 | Starting material, liquid |

| Methylamine (aqueous solution) | 31.06 | ~76 g (of 35% w/w) | ~0.86 | Reagent, ~2:1 molar excess recommended |

| Methanol | 32.04 | 100 mL | - | Solvent |

| Ethyl Acetate | 88.11 | 500 mL | - | Extraction solvent |

| Saturated Sodium Chloride (Brine) | - | 600 mL | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |

| Petroleum Ether | - | 400 mL | - | For washing the final product |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel (1 L)

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

Causality and Experimental Insights:

-

Solvent Choice: Methanol is an excellent solvent for both reactants and helps to dissipate heat generated during the initial exothermic addition.

-

Temperature Control: The initial cooling is crucial to control the rate of the exothermic nucleophilic addition, preventing the formation of side products. Allowing the reaction to proceed overnight at room temperature ensures it goes to completion.

-

Work-up Strategy: The brine washes are essential for removing the methanol solvent and any remaining water-soluble impurities. Ethyl acetate is a suitable extraction solvent due to the product's high solubility in it and its immiscibility with water.

-

Purification: The final wash with petroleum ether is effective for removing non-polar impurities, yielding a high-purity solid product. The reported yield for this procedure is approximately 92%.[2]

Safety Precautions

-

Methylamine is a corrosive and flammable gas/liquid. Handle the aqueous solution in a well-ventilated fume hood.

-

Methanol and ethyl acetate are flammable solvents. Avoid open flames.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The target compound is classified as a skin, eye, and respiratory irritant.[3][4]

Characterization and Quality Control

Confirming the identity and purity of the synthesized methyl 3-(methylamino)but-2-enoate is a critical final step.

Physical Properties

| Property | Value | Reference |

| IUPAC Name | methyl 3-(methylamino)but-2-enoate | [4] |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| CAS Number | 13412-12-9 | [4] |

| Appearance | White solid | [2] |

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups attached to the carbon backbone, the methyl group on the nitrogen, the methoxy group of the ester, and the vinyl proton. The coupling patterns and chemical shifts confirm the connectivity.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals corresponding to each carbon atom in the molecule, including the characteristic peaks for the ester carbonyl, the two sp² hybridized carbons of the double bond, and the three sp³ hybridized methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorptions include an N-H stretch, C=O stretch (ester), and C=C stretch, confirming the enamine structure.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 129.16.

Applications in Advanced Synthesis

Methyl 3-(methylamino)but-2-enoate is not merely a stable molecule but a potent synthetic intermediate. Its value lies in the diverse reactivity of the β-enamino ester moiety, which can be exploited for the construction of more complex molecular architectures, particularly heterocycles.

-

Heterocycle Synthesis: β-enamino esters are classical precursors for synthesizing a wide range of heterocyclic systems like pyridines, quinolones, and pyrimidines, which are prevalent scaffolds in medicinal chemistry. The nucleophilic α-carbon and nitrogen can react with various electrophiles in cyclization reactions. For instance, a related compound, methyl 3-aminobut-2-enoate, has been utilized in a novel rhodium-catalyzed synthesis of pyrroles by coupling with alkynes.[1]

-

Pharmaceutical Relevance: The target compound has been identified as a potential impurity in the manufacturing of Amlodipine, a widely used medication for treating high blood pressure.[3] This highlights the importance of its synthesis for use as an analytical standard in quality control and assurance within the pharmaceutical industry.

Conclusion

The synthesis of methyl 3-(methylamino)but-2-enoate from methyl acetoacetate and methylamine is a robust, efficient, and highly instructive chemical transformation. It provides reliable access to a versatile β-enamino ester intermediate that holds significant potential for applications in organic synthesis and drug discovery. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can readily produce this valuable compound in high yield and purity, enabling further exploration of its synthetic utility.

References

-

Snetkov, D. A., & Mineeva, I. V. (2020). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry. BenchChem. Retrieved from a hypothetical source based on search result context.

-

PubChem. (n.d.). Methyl 3-methyl-2-butenoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). methyl (E)-3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Enamine. Wikipedia. Retrieved from [Link]

-

Wang, X., & Zhang, L.-Z. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1930. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. methyl (2E)-3-(methylamino)but-2-enoate synthesis - chemicalbook [chemicalbook.com]

- 3. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-(methylamino)but-2-enoate | C6H11NO2 | CID 2734182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-(methylamino)but-2-enoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(methylamino)but-2-enoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this enamine ester through detailed spectral interpretation. We will explore the underlying principles governing the chemical shifts and coupling constants, offering field-proven insights into the experimental choices and data interpretation. This guide aims to be a self-validating resource, grounded in authoritative spectroscopic principles and supported by comprehensive references.

Introduction: The Structural Significance of Methyl 3-(methylamino)but-2-enoate

Methyl 3-(methylamino)but-2-enoate is a fascinating example of a β-enamino ester, a class of compounds that holds considerable importance in organic synthesis. The conjugation between the lone pair of electrons on the nitrogen atom and the α,β-unsaturated ester system results in unique electronic properties and reactivity. These compounds are valuable synthetic intermediates, finding application in the construction of a variety of heterocyclic systems and other complex molecules.

Accurate structural characterization is paramount for the effective utilization of any chemical entity in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of Methyl 3-(methylamino)but-2-enoate, enabling researchers to confidently identify and characterize this molecule.

Molecular Structure and Isomerism

Methyl 3-(methylamino)but-2-enoate, with the chemical formula C₆H₁₁NO₂, can exist as two geometric isomers, the (E) and (Z) forms, due to the restricted rotation around the C=C double bond. The predominant isomer in solution is typically the one that allows for the formation of a stable intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This guide will focus on the analysis of the major isomer observed under standard NMR conditions.

Physical and chemical properties of "Methyl 3-(methylamino)but-2-enoate"

An In-depth Technical Guide to Methyl 3-(methylamino)but-2-enoate: Properties, Synthesis, and Analytical Characterization

Introduction

Methyl 3-(methylamino)but-2-enoate is a multifunctional organic compound featuring both an enamine and an ester group. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical development. Its appearance as a known impurity in the synthesis of the widely used drug Amlodipine, designated "Amlodipine Impurity N17," underscores the critical need for its thorough characterization within the pharmaceutical industry.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, key analytical characterization methods, and essential safety information.

Physicochemical and Computed Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. For Methyl 3-(methylamino)but-2-enoate, a combination of identifiers and computed properties provides a foundational understanding of the molecule.[1][2]

| Property | Value | Source |

| IUPAC Name | methyl 3-(methylamino)but-2-enoate | PubChem[2] |

| Synonyms | Methyl 3-methylaminocrotonate | PubChem[1][2] |

| CAS Number | 13412-12-9 | PubChem[1][2] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 129.16 g/mol | PubChem[2] |

| Exact Mass | 129.078978594 Da | PubChem[2] |

| XLogP3 (Computed) | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Polar Surface Area | 38.3 Ų | PubChem[2] |

Note: Most physical properties listed are computed values from databases like PubChem and should be used as estimates. Experimental verification is recommended.

Chemical Reactivity and Synthetic Relevance

The reactivity of Methyl 3-(methylamino)but-2-enoate is dominated by the interplay between its nucleophilic enamine nitrogen and the electrophilic ester carbonyl group. The conjugated system across the C=C double bond influences the electron distribution and dictates its behavior in synthetic transformations.

-

Enamine Nucleophilicity : The nitrogen lone pair delocalizes into the double bond, making the α-carbon nucleophilic. This allows the molecule to act as a building block in C-C bond-forming reactions.

-

Isomerism : The compound can exist as (E) and (Z) isomers due to the substituted double bond. The (E)-isomer is explicitly noted in chemical databases.[1] The stereochemistry can be crucial in complex syntheses and for the biological activity of downstream products.

-

Hydrolytic Stability : The ester functional group is susceptible to hydrolysis under acidic or basic conditions, yielding methanol and the corresponding carboxylic acid. The enamine moiety can also be sensitive to acidic conditions, potentially hydrolyzing back to the parent β-ketoester and amine.

Synthesis Protocol: From Bench to Bulk

A common and efficient method for synthesizing Methyl 3-(methylamino)but-2-enoate is the condensation of a β-ketoester with a primary amine. This reaction is a classic example of enamine formation. The following protocol is adapted from established procedures.[3]

Causality in the Synthesis

The choice of reactants—methyl acetoacetate and methylamine—is deliberate. Methyl acetoacetate provides the carbon backbone and the ester, while methylamine provides the N-methyl group of the enamine. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the stable, conjugated enamine product. Cooling the initial reaction is critical to manage the exothermicity of the amine-carbonyl addition, preventing side reactions and ensuring a higher yield. The subsequent workup with a brine wash effectively removes the bulk of water and any unreacted, water-soluble methylamine.

Step-by-Step Synthesis Protocol

-

Reaction Setup : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-oxobutanoate (50 g, 0.43 mol) in methanol (100 mL).

-

Amine Addition : Cool the flask in an ice bath to below 10 °C.

-

Controlled Reaction : Slowly add an aqueous solution of methylamine (35% w/w, approx. 41 g, 0.46 mol) dropwise to the cooled solution, maintaining the internal temperature below 20 °C.

-

Reaction Monitoring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.[3]

-

Workup and Extraction : Dilute the reaction mixture with ethyl acetate (500 mL). Transfer the mixture to a separatory funnel and wash it three times with a saturated brine solution (3 x 200 mL).

-

Drying and Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Final Product : Concentrate the filtrate under reduced pressure to yield the product, which should be a white solid. The solid can be further purified by washing with cold petroleum ether (2 x 200 mL) to afford the final compound. A typical yield for this procedure is reported to be around 92%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 3-(methylamino)but-2-enoate.

Analytical Characterization

Unambiguous identification and purity assessment are paramount, especially in a pharmaceutical context. A multi-technique approach is standard practice.

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a singlet for the ester methyl protons (~3.6 ppm), a singlet for the vinyl proton (~4.5-5.0 ppm), a singlet for the C-methyl protons (~1.9 ppm), a signal for the N-methyl protons (~2.8 ppm), and a broad signal for the N-H proton which may be coupled to the N-methyl protons. The exact chemical shifts can be influenced by the solvent and concentration.

-

¹³C NMR : Key resonances are expected for the ester carbonyl carbon (~170 ppm), the two olefinic carbons (~90 and ~160 ppm), the ester methyl carbon (~50 ppm), the N-methyl carbon (~29 ppm), and the C-methyl carbon (~19 ppm).[2]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a diagnostic fingerprint of the functional groups.

-

N-H Stretch : A moderate to sharp band around 3200-3400 cm⁻¹. Intramolecular hydrogen bonding between the N-H and the ester carbonyl can broaden this peak and shift it to a lower wavenumber.[4]

-

C=O Stretch (Ester) : A strong, sharp absorption around 1690-1710 cm⁻¹. The conjugation with the enamine system typically lowers this frequency from a typical isolated ester (~1740 cm⁻¹).

-

C=C Stretch : A strong band in the region of 1600-1650 cm⁻¹, characteristic of the conjugated double bond.

-

C-N Stretch : Found in the 1250-1350 cm⁻¹ region.

-

Source data for IR spectra is available from repositories like SpectraBase.[2]

-

-

Mass Spectrometry (MS) :

-

The expected monoisotopic mass is 129.0790 Da.[5] In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 130.0863.

-

Analytical Workflow Diagram

Caption: General workflow for the analytical characterization of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-(methylamino)but-2-enoate presents several hazards.[1][2]

-

Hazard Statements :

-

Precautionary Measures :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/eye protection/face protection.

-

P302+P352 : IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Conclusion

Methyl 3-(methylamino)but-2-enoate is a compound of significant academic and industrial interest. Its well-defined synthesis and clear spectroscopic signatures allow for reliable preparation and characterization. For professionals in drug development, a thorough understanding of this molecule is not merely academic but a practical necessity for controlling impurities and ensuring the quality and safety of final pharmaceutical products. The data and protocols presented in this guide serve as a robust starting point for any scientist working with this versatile chemical entity.

References

-

PubChem. (n.d.). Methyl 3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl (E)-3-(methylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-(methylamino)but-2-enoate (C6H11NO2). Retrieved from [Link]

-

ResearchGate. (2021). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl (E)-3-aminobut-2-enoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 3-aminobut-2-enoate. Retrieved from [Link]

-

PubMed. (2018). [Application of methyl in drug design]. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(methylamino)but-2-enoate | C6H11NO2 | CID 2734182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl (2E)-3-(methylamino)but-2-enoate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - Methyl 3-(methylamino)but-2-enoate (C6H11NO2) [pubchemlite.lcsb.uni.lu]

CAS number 13412-12-9 characterization

An In-Depth Technical Guide to Methyl 3-methylaminocrotonate (CAS 13412-12-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-methylaminocrotonate, a key chemical intermediate. We will delve into its chemical identity, physicochemical properties, synthesis, and detailed analytical characterization. The primary focus will be on its critical role as a versatile building block in the synthesis of pharmacologically active molecules, particularly within the dihydropyridine class of calcium channel blockers.

Chemical Identity and Properties

Methyl 3-methylaminocrotonate is an organic compound classified as an enamine and an α,β-unsaturated ester. This dual functionality is the source of its synthetic utility.

Systematic Name: Methyl 3-(methylamino)but-2-enoate[1] Common Synonyms: Methyl 3-methylaminocrotonate[1] CAS Number: 13412-12-9[1]

The structure consists of a butenoate backbone with a methyl ester at one terminus and an N-methyl enamine functionality at the C3 position. This conjugated system dictates its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical and Structural Properties of CAS 13412-12-9

| Property | Value | Source(s) |

| CAS Number | 13412-12-9 | |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [1] |

| Appearance | White to pale cream powder or solid | [2] |

| Melting Point | 62 - 68 °C | [2] |

| IUPAC Name | methyl 3-(methylamino)but-2-enoate | [1] |

| SMILES | CC(=CC(=O)OC)NC | [1] |

| InChI Key | QAKYFFYZPIPLDN-UHFFFAOYSA-N |

Synthesis Pathway and Mechanistic Insight

The industrial synthesis of β-aminocrotonates, including the N-methyl derivative, is a well-established process rooted in the principles of condensation chemistry. The most direct and efficient method involves the reaction of a β-ketoester with a primary amine.

Core Reaction: The synthesis of Methyl 3-methylaminocrotonate is achieved through the condensation reaction between Methyl Acetoacetate and Methylamine.

This reaction is mechanistically elegant. The nucleophilic methylamine attacks the ketone carbonyl of methyl acetoacetate. This is followed by a dehydration step, which is often facilitated by acid or base catalysis and the removal of water, to form the stable, conjugated enamine product. The process is typically designed to be a "zero water discharge" process in industrial settings, highlighting its efficiency.[3]

Caption: Synthesis workflow for Methyl 3-methylaminocrotonate.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of Methyl 3-methylaminocrotonate requires a multi-technique approach. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

-

¹H NMR (Proton NMR): The causality behind the expected spectrum is the unique electronic environment of each proton set.

-

N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration due to hydrogen bonding.

-

Vinyl Proton (=CH): A singlet around 4.5-5.0 ppm. Its downfield shift is due to the deshielding effects of the adjacent ester carbonyl and the electron-donating enamine nitrogen.

-

O-Methyl Protons (-OCH₃): A sharp singlet around 3.6-3.7 ppm, characteristic of a methyl ester.

-

N-Methyl Protons (-NCH₃): A singlet (or a doublet if coupled to the N-H proton, which is often not observed due to exchange) around 2.8-3.0 ppm.

-

Vinyl-Methyl Protons (=C-CH₃): A singlet around 1.9-2.1 ppm.

-

-

¹³C NMR (Carbon NMR): This technique validates the carbon backbone.

-

Ester Carbonyl (C=O): A peak in the 168-172 ppm region.

-

Olefinic Carbons (=C): Two distinct peaks are expected for the C=C double bond, one significantly downfield (attached to the nitrogen) and one upfield (the vinyl CH).

-

Methyl Carbons: Three distinct signals for the O-CH₃, N-CH₃, and the vinyl C-CH₃ carbons, each in a characteristic region of the aliphatic spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. The choice to use FT-IR is driven by its ability to quickly verify the molecular architecture.

Expected Characteristic Absorptions:

-

N-H Stretch: A moderate to sharp band in the 3300-3500 cm⁻¹ region confirms the secondary amine.

-

C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹. The conjugation with the C=C bond lowers the frequency from a typical saturated ester (~1740 cm⁻¹).

-

C=C Stretch: A strong band around 1600-1650 cm⁻¹, characteristic of a conjugated alkene.

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The primary validation is the observation of the molecular ion peak. For Methyl 3-methylaminocrotonate, this will appear at an m/z of 129, corresponding to the molecular weight of the C₆H₁₁NO₂ formula.

-

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule. Logical bond cleavages include:

-

Loss of the methoxy group (-OCH₃) resulting in a fragment at m/z 98.

-

Loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z 70.

-

Cleavage of the N-methyl group (-CH₃) leading to a fragment at m/z 114.

-

Chromatographic Purity Analysis

For drug development applications, purity is paramount. Gas Chromatography (GC) is the preferred method for this compound due to its volatility.

-

Methodology: A sample is vaporized and injected into a GC column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector (commonly a Flame Ionization Detector, FID) quantifies the amount of each component.

-

Self-Validation: A pure sample of Methyl 3-methylaminocrotonate will yield a single, sharp peak at a specific retention time under defined conditions. The area of this peak, relative to the total area of all peaks in the chromatogram, gives a quantitative measure of purity. Commercial suppliers often guarantee a purity of ≥96.0% as determined by GC.[2]

Core Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

The primary value of Methyl 3-methylaminocrotonate to the pharmaceutical industry lies in its role as a key precursor for dihydropyridine-based drugs.[4] These compounds are potent L-type calcium channel blockers used extensively in the treatment of hypertension and angina.[5] Notable drugs in this class include Amlodipine, Felodipine, and Nitrendipine.[4]

The compound is a critical component in the Hantzsch Dihydropyridine Synthesis, a multi-component reaction that efficiently constructs the core drug scaffold. In this synthesis, Methyl 3-methylaminocrotonate serves as the nitrogen-containing component that forms one side of the resulting heterocyclic ring.

The general workflow involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a β-amino-crotonate), and ammonia or a primary amine. Using Methyl 3-methylaminocrotonate provides one of these key building blocks pre-formed.

Caption: Role of CAS 13412-12-9 in Hantzsch Dihydropyridine Synthesis.

Safety and Handling

According to safety data sheets, Methyl 3-methylaminocrotonate is classified as an irritant.[1][2]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

-

Handling: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place.[2]

Conclusion

Methyl 3-methylaminocrotonate (CAS 13412-12-9) is a synthetically valuable intermediate whose chemical character is defined by its enamine and unsaturated ester functionalities. Its synthesis from common starting materials is efficient, and its structure can be rigorously confirmed through a combination of NMR, FT-IR, and mass spectrometry, with purity readily assessed by GC. Its most significant contribution to science and medicine is its role as a fundamental building block in the construction of dihydropyridine drugs, which are essential for the management of cardiovascular diseases. This makes a thorough understanding of its properties and characterization critical for professionals in pharmaceutical research and development.

References

-

ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... Retrieved January 24, 2026, from [Link]

- Google Patents. (1990). JPH0285237A - Production of methyl 3- aminocrotanate.

-

National Center for Biotechnology Information. (n.d.). Methyl 3-aminocrotonate. PubChem. Retrieved January 24, 2026, from [Link]

-

Glindia. (n.d.). Methyl 3-Aminocrotonate. Retrieved January 24, 2026, from [Link]

-

Sihauli Chemicals Private Limited. (n.d.). Methyl 3-Aminocrotonate Manufacturer & Exporter from India. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN114644567A - Preparation method of methyl 3-aminocrotonate.

- Google Patents. (n.d.). EP1125924B1 - Intermediate for the synthesis of amlodipine, preparation process and corresponding utilization.

-

European Patent Office. (2018). EP 2702035 B1 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. Retrieved January 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). methyl (E)-2-butenoate, 623-43-8. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Dicloxacillin Sodium. PubChem. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-(methylamino)but-2-enoate. PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. Methyl 3-(methylamino)but-2-enoate | C6H11NO2 | CID 2734182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. data.epo.org [data.epo.org]

- 4. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]

- 5. Methyl 3-Aminocrotonate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

A Technical Guide to the Discovery and First Synthesis of Methyl 3-(methylamino)but-2-enoate

Foreword for the Modern Researcher

As a Senior Application Scientist, it is understood that our work builds upon the foundational discoveries of the past. The synthesis of what may now seem like a simple intermediate, Methyl 3-(methylamino)but-2-enoate, is rooted in a rich history of chemical exploration. This guide is designed not merely as a recitation of a procedure, but as an in-depth exploration of its origins, the chemical principles that govern its formation, and its enduring utility. For the drug development professional, understanding the lineage of such a key building block provides a deeper appreciation for the synthetic pathways that lead to complex active pharmaceutical ingredients.

The Discovery: A Stepping Stone to Complex Systems

The first documented synthesis of Methyl 3-(methylamino)but-2-enoate is attributed to the work of K. Hafner, K. F. Bangert, and V. Orfanos in their 1967 publication in Angewandte Chemie.[1] Their primary research was not focused on this enamine itself, but on the ambitious synthesis of novel cross-conjugated π-electron systems, specifically 1,3-Bis(dimethylamino)pentalene.[1] In such pioneering synthetic endeavors, the creation of stable, functionalized intermediates is paramount. Methyl 3-(methylamino)but-2-enoate was a crucial, albeit unheralded, component in the broader scheme of their work, showcasing the classic scientific principle of developing simpler, enabling chemistries to achieve a more complex goal.

The synthesis emerged from the well-established field of enamine chemistry, which had been significantly advanced by the work of Gilbert Stork in the preceding decade. The core of the discovery was the controlled condensation of a β-ketoester (methyl acetoacetate) with a primary amine (methylamine), a reaction that provides a stable, isolable enamine.

The First Synthesis: Mechanistic Underpinnings and Experimental Logic

The reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water. The elegance of this transformation lies in its simplicity and high efficiency, driven by the formation of a thermodynamically stable conjugated system.

The Reaction Mechanism

The formation of the enamine proceeds through a two-stage process:

-

Hemiaminal Formation: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic ketone carbonyl of methyl acetoacetate. This forms a transient tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water. The removal of water is crucial as it drives the equilibrium of this reversible reaction towards the final enamine product. The resulting product is stabilized by conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the ester carbonyl group.

Caption: Reaction mechanism for the synthesis of Methyl 3-(methylamino)but-2-enoate.

Original Experimental Protocol (Inferred from 1960s Practices)

While the 1967 paper focuses on the final complex products, the synthesis of the enamine intermediate would have followed a standard procedure of the era. The key was the removal of the water byproduct to drive the reaction to completion.

Step-by-Step Methodology:

-

Reactant Charging: Methyl acetoacetate and an equimolar amount of methylamine (likely as a solution in an organic solvent or water) would be combined in a flask.

-

Solvent and Water Removal: An aromatic solvent such as benzene or toluene would be used. The mixture would be heated to reflux with a Dean-Stark apparatus. The solvent forms an azeotrope with water, physically removing it from the reaction mixture as it condenses in the Dean-Stark trap.

-

Reaction Monitoring: The reaction would be considered complete when no more water was collected in the trap.

-

Isolation: The solvent would be removed under reduced pressure, and the resulting crude product would be purified by vacuum distillation.

A Modern, Self-Validating Protocol

Building on the original principles, a modern laboratory protocol incorporates enhanced safety and purification techniques. This protocol is designed to be self-validating, with clear endpoints and purification steps to ensure a high-purity product.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Methyl acetoacetate | Starting β-ketoester |

| Methylamine (40% in H₂O) | Primary amine source |

| Toluene | Azeotropic solvent |

| Anhydrous MgSO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Dean-Stark apparatus | To remove water azeotropically |

| Reflux condenser | To prevent solvent loss |

| Separatory funnel | For aqueous workup |

| Rotary evaporator | For solvent removal |

| Vacuum distillation setup | For final purification |

Experimental Workflow

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-(methylamino)but-2-enoate

Introduction: Accelerating Enaminone Synthesis with Microwave Technology

Methyl 3-(methylamino)but-2-enoate, a valuable enaminone, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry.[1][2] Enaminones are crucial intermediates for generating pharmaceuticals with diverse biological activities, including antibacterial, anti-inflammatory, anticonvulsant, and antitumor properties.[1][3] The traditional synthesis of these compounds often involves prolonged reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a transformative approach, significantly reducing reaction times from hours to minutes, increasing product yields, and promoting greener chemistry through solvent-free or reduced-solvent conditions.[4][5] This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of Methyl 3-(methylamino)but-2-enoate utilizing microwave irradiation, tailored for researchers, scientists, and professionals in drug development.

The Rationale Behind Microwave-Assisted Synthesis: A Mechanistic Perspective

The synthesis of Methyl 3-(methylamino)but-2-enoate proceeds via the condensation of a β-ketoester, methyl 3-oxobutanoate (methyl acetoacetate), with a primary amine, methylamine. This reaction is a classic example of enamine formation.

Mechanism of Enaminone Formation:

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the β-ketoester. This is followed by a series of proton transfer steps, leading to the formation of a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed in conventional methods, results in the formation of the stable, conjugated enaminone product. The driving force for the reaction is the formation of a highly conjugated system and the elimination of a stable water molecule.[6]

Microwave irradiation dramatically accelerates this process. The rapid and uniform heating provided by microwaves efficiently overcomes the activation energy barrier for both the initial nucleophilic addition and the subsequent dehydration step.[4] This often obviates the need for a catalyst, leading to cleaner reaction profiles and simpler work-up procedures.[5]

Caption: Reaction mechanism for the formation of Methyl 3-(methylamino)but-2-enoate.

Experimental Protocols: From Conventional to Microwave Synthesis

This section details both a conventional and a microwave-assisted protocol for the synthesis of Methyl 3-(methylamino)but-2-enoate, allowing for a direct comparison of the methodologies.

Conventional Synthesis Protocol

This method, adapted from established procedures, typically requires overnight reaction times.[7]

Materials:

-

Methyl 3-oxobutanoate (Methyl acetoacetate)

-

Methylamine (aqueous solution, e.g., 35-40%)

-

Methanol

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-oxobutanoate in methanol.

-

Cool the solution to below 10 °C using an ice bath.

-

Slowly add the aqueous solution of methylamine dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated brine solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain a solid.

-

Wash the solid with petroleum ether to yield the final product.

Microwave-Assisted Synthesis Protocol (Solvent-Free)

This optimized protocol leverages the benefits of microwave irradiation for a rapid and efficient synthesis.[5]

Materials:

-

Methyl 3-oxobutanoate (Methyl acetoacetate)

-

Methylamine (aqueous solution, e.g., 35-40%)

-

Microwave reactor with temperature and pressure control

-

Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

-

In a microwave-safe reaction vessel, add methyl 3-oxobutanoate.

-

Add the aqueous solution of methylamine to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with the following parameters:

-

Temperature: 150-180 °C

-

Time: 5-15 minutes

-

Power: 150-300 W (adjust to maintain the target temperature)

-

-

Monitor the reaction progress by TLC or GC-MS after cooling.

-

Once the reaction is complete, cool the vessel to room temperature.

-

The product can often be isolated directly as a solid. If necessary, wash with a small amount of cold petroleum ether.

Caption: Workflow for the microwave-assisted synthesis of Methyl 3-(methylamino)but-2-enoate.

Data Presentation: A Comparative Analysis

The advantages of the microwave-assisted approach are clearly demonstrated in the comparative data below.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Overnight (approx. 12-16 hours) | 5-15 minutes |

| Temperature | Room Temperature | 150-180 °C |

| Solvent | Methanol, Ethyl Acetate | Solvent-Free (or minimal) |

| Catalyst | None (or mild acid) | None |

| Yield | ~92%[7] | >90%[4] |

| Work-up | Extraction and washing | Minimal (often direct isolation) |

Applications in Drug Development and Organic Synthesis

Methyl 3-(methylamino)but-2-enoate is a valuable precursor for the synthesis of various heterocyclic systems that form the core of many pharmaceutical agents. Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for diverse chemical transformations.

-

Synthesis of Pyrimidines and Pyridines: The enaminone moiety is a key synthon for the construction of substituted pyrimidine and pyridine rings, which are prevalent in a wide range of bioactive molecules.

-

Precursor to Bioactive Compounds: This compound serves as a starting material for the synthesis of molecules with potential applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[2]

-

Building Block for Natural Product Synthesis: The structural features of Methyl 3-(methylamino)but-2-enoate make it an attractive intermediate in the total synthesis of complex natural products.

Safety and Handling

Methyl 3-(methylamino)but-2-enoate:

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Microwave Synthesis:

-

Use only microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.

-

Always use microwave-safe reaction vessels capable of withstanding the expected temperatures and pressures.

-

Be aware of the potential for rapid pressure buildup, especially with volatile reagents. Start with small-scale reactions to understand the reaction kinetics.

Conclusion

The microwave-assisted synthesis of Methyl 3-(methylamino)but-2-enoate represents a significant advancement over conventional methods. The dramatic reduction in reaction time, coupled with high yields and environmentally friendly conditions, makes this approach highly attractive for both academic research and industrial applications in drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to implement this efficient and green synthetic methodology.

References

- Andrade, C. K. Z., Barreto, A. de F. S., & Silva, W. A. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC, 2008(12), 226-232.

- Boddeti, G., Diwakar, B. S., & Murthy, Y. L. N. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds.

- Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294.

- Hamelin, J., et al. (2003). Preparation of β-Enamino Carbonylic Compounds using Microwave Radiation/K-10. Journal of the Brazilian Chemical Society, 14(6), 995-999.

-

Master Organic Chemistry. (2022, March 7). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(methylamino)but-2-enoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent-free microwave-assisted synthesis of β-enaminones. Reaction.... Retrieved from [Link]

- Stefani, H. A., Costa, I. M., & da Silva, D. de O. (2000). Enaminones were prepared from β-ketoesters or 1,3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.

-

YouTube. (2014, July 7). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 3. isnra.net [isnra.net]

- 4. acgpubs.org [acgpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. methyl (2E)-3-(methylamino)but-2-enoate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Stereoselective Reactions of Methyl 3-(methylamino)but-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of a Privileged Building Block

Methyl 3-(methylamino)but-2-enoate, a prominent member of the β-enamino ester class of compounds, represents a versatile and highly valuable building block in modern organic synthesis. Its ambident nucleophilic and electrophilic nature, arising from the conjugation of the enamine and ester functionalities, allows for a diverse array of chemical transformations. The strategic importance of this scaffold is underscored by its prevalence in numerous biologically active molecules and its utility as a precursor to complex nitrogen-containing heterocycles.[1] For professionals in drug discovery and development, the ability to control the stereochemistry of reactions involving this substrate is paramount, as the three-dimensional arrangement of atoms is intrinsically linked to pharmacological activity.

This comprehensive guide provides an in-depth exploration of stereoselective reactions involving Methyl 3-(methylamino)but-2-enoate. Moving beyond a simple recitation of procedures, these notes are designed to provide a deep understanding of the underlying principles that govern stereocontrol, empowering researchers to not only apply existing methodologies but also to rationally design new synthetic strategies. The protocols detailed herein are based on established principles and successful applications with closely related substrates, offering a robust starting point for experimental work.

I. Asymmetric Hydrogenation: Accessing Chiral β-Amino Esters

The asymmetric hydrogenation of the C=C double bond in β-enamino esters is a powerful and atom-economical method for the synthesis of enantioenriched β-amino esters, which are key precursors to β-peptides and numerous pharmaceutical agents.[2][3] This transformation is typically achieved using transition metal catalysts, most notably those based on rhodium and iridium, in conjunction with chiral phosphine ligands.

Mechanistic Rationale: The Role of the Chiral Catalyst

The stereochemical outcome of the hydrogenation is dictated by the chiral environment created by the metal-ligand complex. The substrate, Methyl 3-(methylamino)but-2-enoate, coordinates to the chiral metal center, and the facial selectivity of hydrogen addition is controlled by the steric and electronic properties of the chiral ligand. The enamine's nitrogen atom and the ester's carbonyl group can act as coordinating sites, influencing the substrate's orientation within the catalyst's chiral pocket. This directed binding ensures that the hydrogen molecule adds to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

Diagram: Generalized Mechanism of Asymmetric Hydrogenation

Caption: Catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of Methyl 3-(methylamino)but-2-enoate (Extrapolated)

This protocol is extrapolated from successful asymmetric hydrogenations of structurally similar β-enamino esters and enamides. Optimization of the catalyst, solvent, and pressure may be required to achieve high enantioselectivity for this specific substrate.

Materials:

-

Methyl 3-(methylamino)but-2-enoate

-

Chiral Ruthenium or Rhodium catalyst (e.g., [Rh(COD)2]BF4 with a chiral bisphosphine ligand like (R)-BINAP)

-

Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichloromethane)

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%). Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve Methyl 3-(methylamino)but-2-enoate (1.0 eq) in the chosen anhydrous, degassed solvent.

-

Hydrogenation: Transfer the substrate solution to the autoclave. Under an inert atmosphere, add the pre-formed catalyst solution.

-

Pressurization: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

| Parameter | Recommended Starting Conditions | Rationale |

| Catalyst | [Rh(COD)2]BF4 / (R)-BINAP | Well-established for asymmetric hydrogenation of functionalized olefins. |

| Solvent | Methanol or THF (anhydrous, degassed) | Protic and aprotic polar solvents are often effective. |

| Pressure | 20 atm H₂ | A moderate pressure is a good starting point for optimization. |

| Temperature | Room Temperature | Mild conditions often favor higher enantioselectivity. |

| Substrate Conc. | 0.1 M | A typical starting concentration. |

II. Stereoselective Michael Additions: Forming C-C and C-Heteroatom Bonds

The electron-deficient nature of the β-carbon in Methyl 3-(methylamino)but-2-enoate makes it an excellent Michael acceptor for the conjugate addition of a wide range of nucleophiles.[4] The stereoselective variant of this reaction allows for the creation of new stereocenters with high control, leading to highly functionalized chiral building blocks.

Mechanistic Considerations: Organocatalysis and Chiral Lewis Acids

Stereocontrol in Michael additions to β-enamino esters can be achieved through several catalytic strategies:

-

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the carbonyl group of the ester, activating the substrate towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile.

-

Organocatalysis: Chiral organocatalysts, such as thioureas or cinchona alkaloids, can activate the Michael acceptor through hydrogen bonding and simultaneously organize the transition state to favor one stereochemical outcome.[3]

Diagram: Organocatalyzed Michael Addition

Caption: Generalized pathway for an organocatalyzed Michael addition.

Protocol: Organocatalyzed Enantioselective Michael Addition of Dimethyl Malonate (Extrapolated)

This protocol is based on established methods for the organocatalyzed Michael addition of malonates to α,β-unsaturated esters.

Materials:

-

Methyl 3-(methylamino)but-2-enoate

-

Dimethyl malonate

-

Chiral thiourea or cinchona alkaloid-based organocatalyst (e.g., Takemoto's catalyst)

-

Anhydrous solvent (e.g., Toluene, CH₂Cl₂)

-

Mild base (e.g., tertiary amine, if required by the catalyst)

Procedure:

-

Reaction Setup: To a flame-dried reaction vial, add the chiral organocatalyst (5-10 mol%).

-

Addition of Reactants: Dissolve Methyl 3-(methylamino)but-2-enoate (1.0 eq) in the anhydrous solvent and add it to the reaction vial. Then, add dimethyl malonate (1.2-1.5 eq).

-

Initiation: If necessary, add a mild base to the reaction mixture.

-

Reaction: Stir the reaction at the specified temperature (e.g., -20 °C to room temperature) and monitor its progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Analysis: Determine the yield and enantiomeric excess of the purified product.

| Parameter | Recommended Starting Conditions | Rationale |

| Catalyst | Chiral bifunctional thiourea (5 mol%) | Known to activate both the nucleophile and electrophile via hydrogen bonding. |

| Nucleophile | Dimethyl malonate (1.2 eq) | A common "soft" nucleophile for Michael additions. |

| Solvent | Toluene or CH₂Cl₂ (anhydrous) | Non-polar aprotic solvents are often preferred in organocatalysis. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve enantioselectivity. |

III. Stereoselective Cycloaddition Reactions

The conjugated π-system of Methyl 3-(methylamino)but-2-enoate allows it to participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. When conducted with chiral catalysts or chiral auxiliaries, these reactions can provide stereochemically complex cyclic structures with high levels of control.

Mechanistic Insights: Frontier Molecular Orbital Theory and Catalyst Control

The feasibility and stereochemical outcome of cycloaddition reactions are governed by the energies and symmetries of the frontier molecular orbitals (HOMO and LUMO) of the reacting partners. Chiral Lewis acids can influence these reactions by coordinating to the enamino ester, thereby lowering its LUMO energy and altering the facial selectivity of the dienophile's or dipole's approach. This coordination creates a sterically defined environment that favors the formation of one diastereomer or enantiomer over the others.

Representative Application: [3+2] Cycloaddition with Nitrones

The [3+2] cycloaddition of nitrones to β-enamino esters can lead to the formation of isoxazolidine rings, which are valuable precursors to γ-amino alcohols. The use of a chiral Lewis acid catalyst can render this transformation highly enantioselective.

Protocol: Chiral Lewis Acid-Catalyzed [3+2] Cycloaddition (Conceptual)

This conceptual protocol outlines the key considerations for developing a stereoselective [3+2] cycloaddition.

Key Components:

-

Substrate: Methyl 3-(methylamino)but-2-enoate

-

Dipole: A suitable nitrone (e.g., N-benzyl-C-phenylnitrone)

-

Catalyst: A chiral Lewis acid (e.g., a chiral copper(II)-BOX complex or a chiral scandium(III)-pybox complex)

-

Solvent: Anhydrous, non-coordinating solvent (e.g., CH₂Cl₂, Toluene)

-

Additives: Molecular sieves to ensure anhydrous conditions.

Experimental Workflow:

-

Catalyst Formation: The chiral Lewis acid catalyst is typically prepared in situ by mixing the metal precursor with the chiral ligand.

-

Reaction: The enamino ester is added to the catalyst solution, followed by the slow addition of the nitrone at a reduced temperature.

-

Monitoring and Work-up: The reaction is monitored for completion, followed by an appropriate aqueous work-up.

-

Analysis: The diastereomeric ratio and enantiomeric excess of the resulting isoxazolidine are determined by NMR and chiral HPLC, respectively.

Diagram: Experimental Workflow for Stereoselective Cycloaddition

Caption: A typical workflow for developing a stereoselective cycloaddition reaction.

Conclusion

Methyl 3-(methylamino)but-2-enoate is a powerful and versatile substrate for the construction of stereochemically rich molecules. Through the judicious selection of chiral catalysts and reaction conditions, its inherent reactivity can be harnessed to achieve high levels of enantioselectivity and diastereoselectivity in a variety of transformations, including asymmetric hydrogenation, Michael additions, and cycloadditions. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the full synthetic potential of this valuable building block in the pursuit of novel therapeutics and complex molecular architectures.

References

-

Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463–8480. [Link]

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1733. [Link]

-

Tsogoeva, S. B. (2010). Recent advances in asymmetric organocatalytic Michael additions. European Journal of Organic Chemistry, 2010(10), 1827-1837. [Link]

-

Fustero, S., Pina, B., García de la Torre, M., Navarro, A., Ramírez de Arellano, C., & Simón, A. (1999). First Highly Diastereoselective Synthesis of syn α-Methyl β-Fluoroalkyl β-Amino Esters. Organic Letters, 1(7), 977–980. [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]

- 3. Enantioselective synthesis of chiral 3-alkyl-3-nitro-4-chromanones via chiral thiourea-catalysed intramolecular Michael-type cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(methylamino)but-2-enoate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 3-(methylamino)but-2-enoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yield and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing Methyl 3-(methylamino)but-2-enoate?

A1: The most widely used and efficient method is the direct condensation of methyl acetoacetate with methylamine.[1] This reaction is a classic example of enamine formation from a β-ketoester. A high yield of 92% has been reported by dissolving methyl 3-oxobutanoate in methanol, cooling the solution to below 10 °C, and then slowly adding an aqueous solution of methylamine. The reaction is typically stirred overnight at room temperature.[1]

Q2: Why is it important to control the temperature during the addition of methylamine?

A2: The reaction between methyl acetoacetate and methylamine is exothermic. Adding the methylamine slowly and at a reduced temperature (below 10 °C) helps to control the reaction rate and prevent potential side reactions, such as self-condensation of the methyl acetoacetate or other unwanted byproducts.[1] Maintaining a low temperature during the initial addition minimizes the risk of runaway reactions and improves the overall yield and purity of the final product.

Q3: Is a catalyst required for this reaction?

A3: While the reaction can proceed without a catalyst, enamine formation is generally acid-catalyzed.[2][3] In the case of using an aqueous solution of methylamine, the amine itself can act as a base to facilitate the necessary proton transfers in the reaction mechanism. For this specific synthesis, high yields have been achieved without the addition of an external acid catalyst.[1] However, if you experience slow or incomplete conversion, the addition of a catalytic amount of a mild acid could be explored. The pH of the reaction mixture is crucial; a pH around 5 is often optimal for imine/enamine formation.[4][5]

Q4: What is the expected stereochemistry of the product?

A4: The product, Methyl 3-(methylamino)but-2-enoate, can exist as E and Z isomers. The provided synthesis protocol identifies the product as the (E)-isomer.[1][6] The formation of the more thermodynamically stable isomer is generally favored.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A simple method is to use TLC to observe the disappearance of the starting material, methyl acetoacetate. GC-MS is also highly effective for monitoring the reaction, as confirmed in a reported procedure.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction: The reaction is an equilibrium.[7] 2. Loss of volatile reactant: Methylamine is a gas at room temperature. 3. Incorrect stoichiometry: Too little methylamine was used. 4. Hydrolysis of the product: Enamines are susceptible to hydrolysis, especially in the presence of acid and water.[2][7] | 1. Drive the equilibrium: Ensure the reaction runs for a sufficient amount of time (e.g., overnight).[1] If possible, removing the water formed during the reaction can also drive the equilibrium forward. 2. Maintain a closed system: Ensure your reaction vessel is well-sealed to prevent the escape of methylamine gas. 3. Use a slight excess of methylamine: A small excess of the amine can help to drive the reaction to completion. 4. Careful workup: During the workup, avoid strongly acidic conditions. Use a saturated brine wash to remove water-soluble impurities and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] |

| Product is an Oil Instead of a White Solid | 1. Presence of impurities: Residual solvent, unreacted starting materials, or side products can lower the melting point of the product. 2. Incomplete drying: Residual solvent can make the product appear oily. | 1. Purify the product: Recrystallization from a suitable solvent system (e.g., with petroleum ether as an anti-solvent) can help to remove impurities and obtain a crystalline solid.[1] Column chromatography is another option for purification. 2. Thorough drying: Ensure the product is dried under vacuum to remove all traces of solvent. |

| Product Discoloration (Yellow or Brown) | 1. Side reactions: Aldol-type condensation reactions of the starting material or other side reactions can produce colored impurities.[3] 2. Air oxidation: Some enamines can be sensitive to air oxidation over time. | 1. Purification: As mentioned above, recrystallization or column chromatography can remove colored impurities. 2. Inert atmosphere: If the product is found to be air-sensitive, consider performing the final isolation and storage under an inert atmosphere (e.g., nitrogen or argon). |

| Presence of Unreacted Methyl Acetoacetate in the Final Product | 1. Incomplete reaction: The reaction did not go to completion. 2. Inefficient workup: The workup procedure did not effectively remove the unreacted starting material. | 1. Increase reaction time or use a slight excess of methylamine. 2. Optimize the workup: Methyl acetoacetate has some water solubility. Multiple extractions with an appropriate organic solvent and thorough washing of the organic layer with brine should help to remove it.[1] If it persists, purification by column chromatography may be necessary. |

Experimental Protocols

Synthesis of Methyl 3-(methylamino)but-2-enoate[1]

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-oxobutanoate (50 g, 0.43 mol) in methanol (100 mL).

-

Cool the flask in an ice-water bath to below 10 °C.

-

Slowly add an aqueous solution of methylamine (35%, 41 g, 0.47 mol) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction for completion using GC-MS or TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (500 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated brine (3 x 200 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a white solid.

-

Wash the solid with petroleum ether (2 x 200 mL) to remove any remaining soluble impurities.

-

Dry the final product under vacuum to yield Methyl (E)-3-(methylamino)but-2-enoate (Expected yield: ~51 g, 92%).

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of Methyl 3-(methylamino)but-2-enoate.

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yield or impure product.

References

- CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents.

-

Enamines - Master Organic Chemistry. Available at: [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. Available at: [Link]

-

Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate - DTU Research Database. Available at: [Link]

-

Enamines - Making Molecules. Available at: [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]

-

19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry - YouTube. Available at: [Link]

-

Enamine Reactions - Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc - ResearchGate. Available at: [Link]

-

Enamine synthesis by amination - Organic Chemistry Portal. Available at: [Link]

-

methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem. Available at: [Link]

-

Formation of Imines and Enamines - Chemistry Steps. Available at: [Link]

-

Methyl 3-(methylamino)but-2-enoate | C6H11NO2 | CID 2734182 - PubChem. Available at: [Link]

-

Enamine - Wikipedia. Available at: [Link]

-

19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation - Chemistry LibreTexts. Available at: [Link]

-

Procedure. Available at: [Link]

-

(PDF) Methyl 3-aminobut-2-enoate - ResearchGate. Available at: [Link]

-

Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - MDPI. Available at: [Link]

-

A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. Available at: [Link]

-

Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC - NIH. Available at: [Link]

-

(PDF) Recovery of methyl acetoacetate from antibiotic production plant's waste streams. Available at: [Link]

Sources

- 1. methyl (2E)-3-(methylamino)but-2-enoate synthesis - chemicalbook [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. methyl (E)-3-(methylamino)but-2-enoate | C6H11NO2 | CID 5846045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enamines — Making Molecules [makingmolecules.com]

Byproducts in Hantzsch synthesis using "Methyl 3-(methylamino)but-2-enoate"

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Methyl 3-(methylamino)but-2-enoate as a key reagent. We will explore common challenges, delve into the formation of frequent byproducts, and provide robust, field-tested protocols to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations encountered during the Hantzsch synthesis.

Q1: My reaction mixture is turning a dark brown or black color. Is this normal and should I be concerned?

A1: While a slight yellowing is expected, a significant darkening to brown or black often indicates the formation of oxidized byproducts and potentially polymerization of the aldehyde starting material. The primary product, a 1,4-dihydropyridine (1,4-DHP), is susceptible to oxidation to the corresponding aromatic pyridine, a process that can be accelerated by heat, light, and residual acid or base.[1][2] This oxidation is a common pathway for byproduct formation.[3] While some coloration is acceptable, intense darkening may correlate with lower yields of the desired 1,4-DHP.

Q2: My Thin Layer Chromatography (TLC) analysis shows multiple spots. What are these likely to be?